molecular formula C12H10BrNO B1269301 4-(4-Bromophenoxy)aniline CAS No. 31465-35-7

4-(4-Bromophenoxy)aniline

Cat. No.: B1269301
CAS No.: 31465-35-7
M. Wt: 264.12 g/mol
InChI Key: ZQMNUMBREHBKEB-UHFFFAOYSA-N
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Description

Significance and Research Trajectory of 4-(4-Bromophenoxy)aniline

The significance of this compound in the scientific community is primarily rooted in its role as a versatile synthetic intermediate. chemimpex.comchemscene.com The presence of the aniline (B41778) group provides a reactive site for a multitude of chemical transformations, while the bromophenoxy moiety influences the electronic properties and steric profile of the molecule, making it a key component in targeted synthesis. cymitquimica.com

The research trajectory for this compound has been heavily influenced by its applications in several key areas:

Pharmaceutical Development: It serves as a crucial precursor in the synthesis of complex pharmaceutical compounds. chemimpex.comlookchem.com The structure is particularly relevant in the development of anti-cancer agents, where the diaryl ether scaffold is a common feature in molecules designed to interact with specific biological targets. chemimpex.com

Materials Science: Researchers utilize this compound in the creation of advanced polymers and coatings. chemimpex.comontosight.ai The incorporation of this molecule can enhance the thermal stability and chemical resistance of materials, making them suitable for demanding industrial applications. chemimpex.com It is also used in the manufacturing of polymers, where it acts as a building block for new materials with specific properties. lookchem.com

Agrochemicals: The compound is an intermediate in the formulation of agrochemicals, including certain herbicides and fungicides, contributing to efforts in crop protection and sustainable agriculture. chemimpex.comlookchem.com

Organic Synthesis: As a foundational building block, it allows researchers to explore novel chemical reactions and develop innovative compounds with potential applications across multiple scientific fields. chemimpex.com It is also used as an intermediate for dyes. lookchem.com

Below is a table summarizing the key properties of this compound.

PropertyData
CAS Number 31465-35-7
Molecular Formula C₁₂H₁₀BrNO
Molecular Weight 264.12 g/mol
Appearance Brown powder / White to light cream solid
Melting Point 104-110 °C
Boiling Point 365.1°C at 760 mmHg
IUPAC Name This compound
Synonyms 4-(4-Bromophenoxy)benzenamine

Data sourced from multiple references. chemimpex.comlookchem.comnih.gov

Historical Context and Evolution of Research on Phenoxyaniline (B8288346) Derivatives

The study of this compound is part of a broader and historically significant field of research into phenoxyaniline derivatives and related diaryl structures. Phenoxyanilines, characterized by two aniline rings linked by an oxygen atom, are recognized as versatile intermediates for synthesizing numerous pharmaceutical drugs. iucr.orgresearchgate.net An important example is 4-Nitro-2-phenoxyaniline, which is a key intermediate in the synthesis of Nimesulide, one of the first COX-2 selective non-steroidal anti-inflammatory drugs (NSAIDs). iucr.orgresearchgate.net

The evolution of research in this area can be traced through several key developments:

Early Structural Studies: Initial research focused on the synthesis and characterization of related diaryl amine structures. For instance, 4-bromo-N-(4-bromophenyl)aniline, a diphenylamine (B1679370) analogue of the title compound, was first synthesized in 1934 via the direct bromination of diphenylamine. researchgate.net Structural corroboration for such compounds followed in subsequent decades. researchgate.netacs.org

Expansion into Diverse Applications: Research expanded to explore the wide-ranging applications of diaryl ether derivatives, a class to which phenoxyanilines belong. These compounds found use as herbicides and have been investigated for numerous biological activities. iucr.org Polybrominated diphenyl ethers, which share a structural similarity, became widely used as flame retardants. researchgate.net

Medicinal Chemistry Advancements: In more recent years, the focus has shifted towards creating structurally diverse libraries of phenoxyaniline analogues for drug discovery. For example, research has been conducted on phenoxyaniline and sulfonamide analogues as potential inhibitors of neuronal N-type calcium channels, which are targets for pain therapeutics. rsc.org These studies involve modifying the core phenoxyaniline structure to optimize potency and selectivity for specific biological targets. rsc.org

Juvenoid Research: The 4-phenoxyaniline (B93406) scaffold also appeared in early research on juvenoids, which are compounds that mimic the effects of juvenile hormone in insects. icup.org.uk This highlights the early recognition of the diverse biological activities that could be accessed from this structural template. icup.org.uk

This historical progression demonstrates a continuous evolution from fundamental synthesis and characterization to highly specialized applications in medicine and materials science, establishing a rich context for the current research on this compound.

Current Research Landscape and Emerging Trends

The current research landscape for this compound continues to build upon its established role as a versatile chemical intermediate, with several emerging trends shaping its application in modern science.

Synthesis of Novel Bioactive Molecules: A primary trend is the use of this compound as a starting material for novel compounds with potential therapeutic value. For instance, it has been used in the synthesis of 4-anilinoquinolines and 4-anilinoquinazolines, which were subsequently screened for anti-tubercular activity. biorxiv.org In another study, N-(4-bromophenyl)furan-2-carboxamide, derived from 4-bromoaniline (B143363) (a related compound), was synthesized and showed significant antibacterial activity against clinically isolated drug-resistant bacteria. mdpi.com This points to a broader trend of using bromo-aniline derivatives to generate new antimicrobial candidates.

Advanced Materials Development: In materials science, the focus is on leveraging the compound's structure to create functional materials. The diaryl ether motif is known to impart thermal stability, and current research explores its incorporation into new polymers and specialty materials designed for high-performance environments. chemimpex.comlookchem.com

Structure-Activity Relationship (SAR) Studies: There is a growing emphasis on conducting comprehensive SAR studies to understand how modifications to the this compound scaffold affect biological activity. Research on N-type calcium channel inhibitors, for example, involved the systematic modification of phenoxyaniline analogues to identify derivatives with higher potency and better pharmacological profiles. rsc.org

Catalysis and Reaction Development: The reactivity of the C-Br bond and the aniline group makes this compound a useful substrate in the development and optimization of new synthetic methodologies, particularly in cross-coupling reactions. While not directly studying the title compound, research on related molecules like 4-Bromo-N-(p-tolyl)aniline shows that electron-withdrawing substituents like bromine can improve yields in such reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-bromophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10BrNO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMNUMBREHBKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353940
Record name 4-(4-bromophenoxy)aniline
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Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31465-35-7
Record name 4-(4-Bromophenoxy)aniline
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Record name 4-(4-bromophenoxy)aniline
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Record name 4-(4-Bromophenoxy)aniline
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Synthetic Methodologies for 4 4 Bromophenoxy Aniline and Its Derivatives

Established Synthetic Routes and Reaction Mechanisms

The synthesis of 4-(4-bromophenoxy)aniline can be achieved through several strategic approaches, each with its own set of advantages and reaction conditions. These methods primarily include nucleophilic aromatic substitution, palladium-catalyzed coupling reactions, nitration followed by reduction, and condensation reactions.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNA r) is a fundamental method for the formation of the diaryl ether bond in this compound. solubilityofthings.commasterorganicchemistry.com This reaction typically involves the displacement of a leaving group, such as a halide, from an activated aromatic ring by a nucleophile. masterorganicchemistry.com In the context of synthesizing this compound, this can be achieved through routes like the Ullmann condensation.

The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-O bonds in diaryl ethers. wikipedia.orgsemanticscholar.orgorganic-chemistry.org This reaction generally requires high temperatures and polar solvents. wikipedia.org For instance, the synthesis of a related compound, 3-(4-bromophenoxy)phenol, was achieved using copper iodide, potassium carbonate, and L-proline in DMSO. semanticscholar.org The reaction mechanism involves the in-situ formation of a copper(I) alkoxide or phenoxide, which then reacts with the aryl halide. wikipedia.org

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

ReactantsCatalyst/ReagentsSolventTemperature (°C)ProductYield (%)Reference
4-chloronitrobenzene, phenolCopper, KOH-Highp-nitrophenyl phenyl ether- wikipedia.org
4-bromoiodobenzene, 4-aminophenylboronic acidCopper catalyst, K₂CO₃DMSO1204-(4-bromobenzoyl)aniline82

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. google.comresearchgate.net These methods offer high efficiency and functional group tolerance.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for creating C-C bonds, often used to synthesize complex molecules. mdpi.comnih.gov This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. nih.gov It has been employed in the synthesis of derivatives of this compound. For example, N-(4-bromophenyl)furan-2-carboxamide derivatives were synthesized via Suzuki-Miyaura coupling with various arylboronic acids in good yields. mdpi.comnih.gov The reaction typically utilizes a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. mdpi.comnih.govmdpi.com

Table 2: Suzuki-Miyaura Cross-Coupling Reaction Parameters

Aryl HalideBoronic Acid/EsterCatalystBaseSolventYield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious aryl-boronic acidsPd(PPh₃)₄K₃PO₄1,4-DioxaneGood mdpi.com
N-(4-bromophenyl)furan-2-carboxamideVarious aryl and heteroaryl boronic acidsPd(PPh₃)₄K₃PO₄-43-83 mdpi.comnih.gov
4-iodoanisolePhenylboronic acidPd/CK₂CO₃DMF- scielo.org.mx

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. researchgate.netrsc.org This reaction couples an amine with an aryl halide or triflate. rsc.org It represents a highly versatile method for synthesizing arylamines. researchgate.net While direct synthesis of this compound via a one-pot Suzuki-Miyaura/Buchwald-Hartwig sequence is conceivable, the Buchwald-Hartwig reaction is more commonly used to synthesize precursors or analogues. For instance, it has been used to synthesize N-(p-tolyl)anilines from aryl halides and p-toluidine. The reaction conditions often involve a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.org Recent advancements have even explored combining the Suzuki-Miyaura and Buchwald-Hartwig pathways to synthesize diaryl amines from the same starting materials. snnu.edu.cn

Nitration and Subsequent Reduction Strategies

A multi-step approach involving nitration followed by reduction is another established route for synthesizing aromatic amines. ketonepharma.com For a compound like this compound, this would typically involve the nitration of a diaryl ether precursor, followed by the reduction of the nitro group to an amine.

For example, to synthesize m-bromoaniline from benzene (B151609), a three-step process is required: nitration, followed by bromination, and finally reduction of the nitro group. libretexts.org The order of these steps is crucial to achieve the desired isomer. libretexts.org Similarly, the synthesis of N-(4-bromophenyl)-2-nitroaniline can be achieved by the nitration of 4-bromoaniline (B143363). The subsequent reduction of the nitro group can be carried out using various reducing agents, such as tin(II) chloride or hydrogen gas with a palladium catalyst.

Condensation Reactions with 4-Bromoaniline as Precursor

Condensation reactions involving 4-bromoaniline are also utilized to synthesize related structures. ketonepharma.com For instance, the condensation of 4-bromoaniline with aldehydes can lead to the formation of imines (Schiff bases). acs.orgnih.gov These imines can then be used as intermediates for further reactions. While not a direct route to this compound itself, this methodology is important for creating derivatives. For example, Mannich condensation reactions using 4-bromoaniline, an aldehyde, and a ketone can be catalyzed by an ionic liquid to produce β-amino carbonyl compounds. academicjournals.org

Advanced Synthetic Strategies and Optimization

Modern synthetic chemistry has focused on developing more efficient, environmentally friendly, and selective methods for preparing complex molecules like this compound and its derivatives.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of aromatic compounds to reduce environmental impact. For the synthesis of related structures, such as azoxybenzenes from anilines, environmentally friendly approaches have been developed. One such method involves the oxidation and reductive dimerization of anilines using oxone and N,N-diisopropylethylamine (DIPEA) in a mixture of acetonitrile (B52724) and water at room temperature. acs.org This approach offers a sustainable alternative to traditional methods that often employ harsh reagents and organic solvents. acs.org

Another green strategy involves the N-formylation of amines using formic acid under neat (solvent-free) conditions. scholarsresearchlibrary.com This method is attractive due to its simplicity, moderate to excellent yields, and the absence of hazardous solvents. scholarsresearchlibrary.com For instance, the reaction of anilines with formic acid at 60°C provides the corresponding N-formyl compounds, which are important intermediates in various organic syntheses. scholarsresearchlibrary.com The efficiency of this reaction is influenced by the electronic nature of the substituents on the aniline (B41778), with electron-donating groups generally leading to higher yields and shorter reaction times. scholarsresearchlibrary.com

Deep eutectic solvents (DESs) represent another frontier in green chemistry for amine alkylation. A novel method for the allylic alkylation of anilines utilizes allylic alcohols in the presence of DESs at room temperature, avoiding the need for metal catalysts. csic.es This process is highly efficient, with one example being the synthesis of (E)-N-(1,3-Bis(4-bromophenyl)allyl)-4-(trifluoromethyl)aniline, which was obtained in over 95% yield. csic.es

Microwave-Assisted Synthesis and Flow Chemistry Techniques

Microwave-assisted organic synthesis (MAOS) and flow chemistry have emerged as powerful tools for accelerating and optimizing chemical reactions.

Microwave-Assisted Synthesis:

Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of anilide derivatives. For example, the synthesis of N-(4-bromophenyl)quinoline-2-carboxamide has been optimized using microwave heating. nih.govresearchgate.net Reactions of quinaldic acid or its ester with 4-bromoaniline under microwave irradiation were performed under various conditions (solvent-free, DMF, chlorobenzene) and with different catalysts (p-toluenesulfonic acid, potassium tert-butoxide, silica (B1680970) gel, KF/Al2O3). nih.gov This method provides a rapid and efficient one-step process for preparing substituted anilides. nih.govresearchgate.net

Similarly, the synthesis of bis-β-lactams from the reaction of a bisketene with imines has been shown to be significantly more efficient under microwave irradiation compared to conventional heating, reducing reaction times from hours to minutes. acs.org Microwave-assisted synthesis has also been employed in the preparation of 2,4-thiazolidinedione (B21345) derivatives, where the reaction of 5-(4-chlorobenzylidene)-2,4-thiazolidinedione (B1620581) with anilines was completed in 2-4 minutes under microwave reflux. rasayanjournal.co.in

Flow Chemistry:

Flow chemistry offers advantages in terms of safety, scalability, and process control. The synthesis of various biologically relevant compound libraries has been achieved using flow techniques. nih.gov For instance, the Suzuki cross-coupling reaction, a key C-C bond-forming reaction, has been successfully implemented in a flow system for the synthesis of biaryl compounds. acs.org In one example, a solution of an aryl bromide and a boronic acid was pumped through a heated reactor containing a palladium catalyst, affording the desired products in good to excellent yields. acs.org

Flow chemistry has also been utilized for multi-step syntheses. A three-step continuous flow synthesis of a pharmaceutical intermediate was developed, showcasing the potential for streamlined production without the need for solvent switching between steps. acs.org This approach not only enhances efficiency but also minimizes waste and improves safety, particularly when handling hazardous reagents. nih.govacs.org

Chemo- and Regioselectivity in Derivative Synthesis

Controlling chemo- and regioselectivity is crucial when synthesizing derivatives of this compound to ensure the desired isomers are obtained.

In copper-catalyzed amination reactions of bromobenzoic acids, remarkable chemo- and regioselectivity have been observed. nih.gov For instance, in the reaction of 2,5-dibromobenzoic acid with aniline, only the bromide at the 2-position is substituted, leaving the bromide at the 5-position intact. nih.gov This selectivity is attributed to the directing effect of the adjacent carboxylic acid group. nih.gov

Similarly, the synthesis of 3-bromoquinoline (B21735) derivatives can be achieved with high regioselectivity through the acid-promoted rearrangement of arylmethyl azides. acs.org This method provides a reliable route to these compounds, which can be challenging to synthesize via electrophilic bromination of the corresponding quinolines. acs.org

The Suzuki cross-coupling reaction also offers a high degree of control. In the synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives, the Suzuki coupling was performed selectively at the thiophene (B33073) bromine, allowing for the introduction of various aryl groups while the bromophenyl moiety remained unchanged. nih.gov

Dual catalysis has been employed for the regioselective thioarylation of anilines. A combination of an iron(III) triflimide Lewis acid and a diphenyl selenide (B1212193) Lewis base enabled the efficient ortho-C–S bond formation on N-benzoyl anilines, leading to the synthesis of phenothiazines. rsc.org

Synthesis of Key Intermediates for this compound-Based Compounds

The synthesis of complex molecules based on the this compound scaffold often relies on the preparation of key building blocks and intermediates.

Preparation of 4-Bromoaniline-Derived Building Blocks

4-Bromoaniline is a versatile building block used in the synthesis of a wide range of organic compounds. wikipedia.orgchemicalbook.comguidechem.com Its synthesis can be achieved by the bromination of aniline, often after protecting the amino group to control selectivity. chegg.com A common method involves the acetylation of aniline to form acetanilide, followed by bromination and subsequent hydrolysis of the acetamide (B32628) to yield 4-bromoaniline. chegg.com

A green chemistry approach to protect the aniline involves the use of tert-butyldimethylsilyl chloride (TBS-Cl) in the eco-friendly solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF). chemicalbook.com The resulting N-TBS protected 4-bromoaniline can be used in various reactions, such as the Heck cross-coupling, and the protecting group can be easily removed with silica gel in an ethanol/water mixture. chemicalbook.com

4-Bromoaniline serves as a precursor for numerous important intermediates. For example, it is used in the Gomberg-Bachmann reaction to prepare monobrominated biphenyls and in the Sandmeyer reaction to synthesize 1-bromo-4-iodobenzene. wikipedia.org It is also a key starting material for the synthesis of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, a precursor for various heterocyclic compounds. mdpi.com

Table 1: Selected Reactions for the Synthesis of 4-Bromoaniline-Derived Building Blocks

Starting Material Reagents Product Application Reference
Aniline 1. Acetic anhydride2. Bromine3. Acid hydrolysis 4-Bromoaniline General building block chegg.com
Aniline 1. TBS-Cl, MeLi, 2-MeTHF2. Silica gel, EtOH/H₂O (deprotection) 4-Bromoaniline Green synthesis chemicalbook.com
4-Bromoaniline Diazotization, then KI 1-Bromo-4-iodobenzene Intermediate for further functionalization wikipedia.org

Synthesis of Anilino-Containing Scaffolds

Anilino-containing scaffolds are prevalent in medicinal chemistry due to their ability to interact with various biological targets. cresset-group.com The synthesis of these scaffolds often involves the coupling of an aniline derivative with a heterocyclic core.

One strategy for creating diverse libraries of anilino-containing compounds is through automated, nanoscale synthesis. rsc.org This high-throughput approach allows for the rapid generation of numerous derivatives for biological screening. rsc.org

The synthesis of 2-anilino-4-(benzimidazol-1-yl)pyrimidine derivatives has been reported as potential antitumor agents. researchgate.net These compounds were synthesized and evaluated for their cytotoxic effects and cyclin-dependent kinase (CDK) activity. researchgate.net

Another example is the synthesis of 2-anilino triazolopyrimidines as tubulin polymerization inhibitors. nih.gov The synthetic route involved the reaction of an appropriate aniline with a precursor to form an intermediate, which was then cyclized to yield the final triazolopyrimidine scaffold. nih.gov Modifications to the aniline moiety allowed for the exploration of structure-activity relationships. nih.gov

The versatility of anilines as building blocks is also highlighted in their use for creating scaffolds for drug discovery through synthetic biology platforms, although this can present synthetic challenges. acs.org

Table 2: Examples of Anilino-Containing Scaffolds and their Synthesis

Scaffold Synthetic Approach Biological Target/Application Reference
2-Anilino-4-(benzimidazol-1-yl)pyrimidines Multi-step synthesis involving coupling of an aniline with a pyrimidine (B1678525) core Antitumor agents (CDK inhibitors) researchgate.net
2-Anilino triazolopyrimidines Reaction of an aniline with a triazole precursor followed by cyclization Anticancer agents (tubulin polymerization inhibitors) nih.gov
Phenothiazines Dual catalytic thioarylation of anilines followed by Ullmann–Goldberg cyclisation Neuroleptic agents rsc.org

Spectroscopic Characterization and Structural Elucidation in 4 4 Bromophenoxy Aniline Research

Advanced Spectroscopic Techniques for Structural Confirmation

Modern organic chemistry employs several powerful analytical methods for structural elucidation. For a molecule like 4-(4-Bromophenoxy)aniline, with its distinct aromatic rings and functional groups, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable. Each technique offers unique insights into the molecular architecture, and together they provide the conclusive evidence required for structural verification.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. It probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, providing detailed information about the chemical environment of each atom, their proximity, and their bonding relationships.

In the ¹H NMR spectrum of this compound, the protons are located in three distinct chemical environments. The two para-substituted benzene (B151609) rings each produce a characteristic AA'BB' splitting pattern, which often appears as a pair of doublets.

Aniline (B41778) Ring Protons: The protons on the aniline ring (labeled H-3/H-5 and H-2/H-6) are influenced by the electron-donating amino group (-NH₂) and the ether oxygen. The amino group increases the electron density on the ring, shifting these protons upfield (to a lower ppm value) compared to unsubstituted benzene.

Bromophenoxy Ring Protons: The protons on the bromophenoxy ring (labeled H-2'/H-6' and H-3'/H-5') are influenced by the electron-withdrawing bromine atom and the ether oxygen. The bromine atom decreases the electron density, causing these protons to appear further downfield (at a higher ppm value).

Amine Protons: The protons of the primary amine (-NH₂) typically appear as a broad singlet. The chemical shift of this peak can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

The expected chemical shifts and splitting patterns are detailed in the table below.

Interactive Table: Predicted ¹H NMR Data for this compound
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6'~7.40Doublet~8.8
H-3', H-5'~6.85Doublet~8.8
H-2, H-6~6.80Doublet~8.7
H-3, H-5~6.70Doublet~8.7
-NH₂~3.65Broad SingletN/A

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, this compound is expected to show eight distinct signals in its proton-decoupled ¹³C NMR spectrum.

Carbons Attached to Heteroatoms: The carbons directly bonded to the electronegative oxygen (C-4, C-1'), bromine (C-4'), and nitrogen (C-1) atoms have characteristic chemical shifts. The C-Br bond results in a downfield shift for C-4', while the C-N and C-O bonds also significantly influence the shifts of C-1 and C-4, respectively.

Aromatic Carbons: The remaining aromatic carbons (C-2/6, C-3/5, C-2'/6', C-3'/5') will appear in the typical aromatic region (115-160 ppm), with their precise shifts determined by the electronic effects of the substituents on each ring.

The predicted chemical shifts for each carbon atom are presented in the following table.

Interactive Table: Predicted ¹³C NMR Data for this compound
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-4' (C-Br)~115.0
C-3/5~116.5
C-3'/5'~120.0
C-2/6~122.5
C-2'/6'~133.0
C-1 (C-NH₂)~142.0
C-4 (C-O)~150.0
C-1' (C-O)~156.0

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show cross-peaks between protons that are coupled to each other. For this molecule, it would confirm the connectivity of adjacent protons on each aromatic ring (e.g., a cross-peak between the signals for H-2/6 and H-3/5, and another between H-2'/6' and H-3'/5').

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with their directly attached carbons. An HMQC or HSQC spectrum would show a cross-peak for each C-H bond, definitively assigning which proton signal corresponds to which carbon signal (e.g., connecting the ¹H signal at ~6.80 ppm to the ¹³C signal at ~122.5 ppm, confirming the assignment of C-2/6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is particularly powerful for connecting different parts of a molecule. A key correlation in the HMBC spectrum of this compound would be a cross-peak between the protons on one ring (e.g., H-3/5) and the ipso-carbon of the ether linkage on the other ring (C-1'), providing unequivocal evidence of the ether bridge connecting the two aromatic systems.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The spectrum for this compound would exhibit several characteristic absorption bands.

N-H Stretching: The primary amine group (-NH₂) typically shows two distinct medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Aromatic Stretching: Sharp absorption bands just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic rings.

C=C Aromatic Stretching: Multiple sharp peaks in the 1450-1600 cm⁻¹ region indicate the carbon-carbon double bond stretching within the aromatic rings.

C-O-C Asymmetric Stretching: A strong, characteristic band for the aryl ether linkage (C-O-C) is expected to appear around 1240 cm⁻¹. This is a key peak confirming the ether functionality.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond typically appears in the 1250-1360 cm⁻¹ range.

C-Br Stretching: The vibration of the carbon-bromine bond is found in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.

Interactive Table: Characteristic IR Absorption Bands for this compound
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity
Amine (-NH₂)N-H Asymmetric & Symmetric Stretch3300 - 3500Medium
Aromatic C-HC-H Stretch3000 - 3100Sharp, Medium
Aromatic RingC=C Stretch1450 - 1600Medium-Strong
Aryl EtherC-O-C Asymmetric Stretch~1240Strong
Aromatic AmineC-N Stretch1250 - 1360Medium
Aryl HalideC-Br Stretch500 - 600Medium-Strong

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through the analysis of its fragmentation patterns. The empirical formula for this compound is C₁₂H₁₀BrNO, with a molecular weight of approximately 264.12 g/mol sigmaaldrich.com.

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed. A crucial feature would be the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion: one at m/z 264 (for the ⁷⁹Br isotope) and another at m/z 266 (for the ⁸¹Br isotope). This M/M+2 pattern is a definitive indicator of the presence of a single bromine atom.

Fragmentation Pattern: The most likely fragmentation pathway involves the cleavage of the ether bond, which is a common fragmentation route for diphenyl ethers. This would lead to two primary fragment ions:

Cleavage at the aniline side of the ether could generate a bromophenoxy radical and a [C₆H₆NO]⁺ fragment.

More likely is cleavage at the bromophenyl side, which would generate the 4-aminophenoxy radical and a bromophenyl cation [C₆H₄Br]⁺, which would also exhibit the characteristic 1:1 isotopic pattern at m/z 155 and 157.

Predicted mass-to-charge ratios for various adducts of the molecule can also be calculated for soft-ionization techniques like electrospray ionization (ESI) uni.lu.

Interactive Table: Predicted Mass Spectrometry Data for this compound
Ion/FragmentPredicted m/zNotes
[M]⁺ (with ⁷⁹Br)264.0Molecular Ion
[M]⁺ (with ⁸¹Br)266.0Molecular Ion (Isotope Peak)
[M+H]⁺264.00185Protonated molecule (High Resolution)
[M+Na]⁺285.98379Sodium adduct (High Resolution)
[C₆H₄Br]⁺155 / 157Fragment from ether bond cleavage

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental composition by providing highly accurate mass measurements. longdom.org For this compound, with a molecular formula of C₁₂H₁₀BrNO, HRMS is used to measure the mass-to-charge ratio (m/z) of its molecular ion to a high degree of precision, often at sub-parts-per-million (ppm) levels. This level of accuracy allows for the differentiation between molecules with very similar nominal masses, thereby confirming the elemental formula. longdom.orgnih.gov This technique is indispensable for verifying the successful synthesis of the target molecule and for identifying impurities or degradation products in a sample.

Property Value Source
Molecular FormulaC₁₂H₁₀BrNO
Molecular Weight264.12 g/mol
Theoretical Exact Mass (Monoisotopic)262.9997 uCalculated

UV-Vis Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The absorption of UV or visible light promotes valence electrons from a ground state to a higher energy excited state. libretexts.org The structure of this compound contains several chromophores (the benzene rings) and auxochromes (the amino group and the ether oxygen), which influence its UV-Vis absorption spectrum.

The primary electronic transitions observed for this molecule are π → π* and n → π*. libretexts.orgpharmatutor.org

π → π Transitions:* These transitions involve the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic rings. They are typically characterized by high molar absorptivity (ε) and occur at shorter wavelengths. pharmatutor.org

n → π Transitions:* These involve the promotion of non-bonding electrons (from the nitrogen of the amino group or the ether oxygen) to a π* antibonding orbital. libretexts.org These transitions are generally of lower energy, thus appearing at longer wavelengths, and have a lower molar absorptivity compared to π → π* transitions. pharmatutor.orgshu.ac.uk

The conjugation between the two phenyl rings via the ether linkage, along with the electron-donating amino group, can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzene.

Transition Type Involved Orbitals Typical Energy Requirement Expected Spectral Region
π → ππ bonding to π antibondingHighShorter Wavelength (UV)
n → πn non-bonding to π antibondingLowLonger Wavelength (UV)

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state.

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and torsion angles. nih.govmdpi.com While specific crystallographic data for this compound is not detailed in the available research, this technique would reveal the spatial orientation of the two aromatic rings relative to each other, defined by the dihedral angle across the C-O-C ether linkage. It would also confirm the geometry around the nitrogen atom of the aniline group. Such an analysis provides an unambiguous structural proof and insight into the molecule's conformation in the solid state. nih.gov

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, the crystal packing of this compound would be governed by various intermolecular forces. Based on its functional groups, the following interactions are anticipated:

Hydrogen Bonding: The primary amine (-NH₂) group can act as a hydrogen bond donor. Potential hydrogen bond acceptors within the structure include the ether oxygen atom, the nitrogen atom of a neighboring molecule, or even the bromine atom, forming N-H···O, N-H···N, or weak N-H···Br interactions. nih.gov These bonds are crucial in dictating the supramolecular architecture.

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites like the oxygen or nitrogen atoms of adjacent molecules.

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice.

Polymorphism and Co-crystallization Studies

Polymorphism is the ability of a compound to exist in more than one crystalline form, with each polymorph possessing a different crystal structure and potentially different physical properties. Studies on polymorphism in this compound would involve crystallizing the compound under various conditions to identify if different solid-state forms can be isolated. ucl.ac.uk

Co-crystallization involves crystallizing the target molecule with a second, different molecule (a coformer) to create a new crystalline solid with a unique structure held together by non-covalent interactions. nih.govmdpi.com Research in this area could explore co-crystals of this compound with other pharmaceutically relevant molecules to modify its physicochemical properties. No specific studies on the polymorphism or co-crystallization of this compound have been reported in the searched literature.

Thermal Analysis Techniques in Material Characterization

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. redalyc.org For this compound, methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize its material properties. nih.govmdpi.com

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated or cooled. DSC is used to determine the melting point, which for this compound is reported to be in the range of 104-108 °C. It can also detect other phase transitions, such as polymorphic transformations or glass transitions. ufba.br

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information on the thermal stability of the compound and identifies the temperatures at which it begins to decompose. nih.gov

These techniques are vital for understanding the material's stability under thermal stress, which is important for storage and processing.

Technique Property Measured Information Obtained for this compound
DSCHeat FlowMelting Point (104-108 °C), Purity, Phase Transitions
TGAMass ChangeThermal Stability, Decomposition Temperature

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is crucial for determining the thermal stability of a compound. For this compound, a TGA scan would reveal the temperatures at which the compound begins to decompose and the subsequent mass loss profile.

In a typical TGA experiment, a sample of this compound would be heated at a constant rate (e.g., 10 °C/min) in an inert atmosphere, such as nitrogen, to prevent oxidative decomposition. The resulting thermogram would plot the percentage of the initial mass remaining against the temperature. For a stable crystalline solid, the plot would initially show a flat plateau, indicating no mass loss. As the temperature increases to the point of decomposition, a significant drop in mass would be observed. The onset temperature of this drop is a key indicator of the compound's thermal stability. The analysis would identify the temperature at which 5% or 10% of the mass is lost (T5% and T10%, respectively) and the temperature of the maximum rate of decomposition (Tmax), which corresponds to the peak of the derivative thermogravimetric (DTG) curve.

Without experimental data, a representative data table cannot be generated.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is a thermal analysis technique used to measure the heat flow associated with thermal transitions in a material. DSC is particularly useful for determining the melting point, purity, and other phase transitions of a crystalline solid like this compound.

When a sample of this compound is heated in a DSC instrument, the thermogram would show a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is taken as the melting temperature (Tm). The area under the peak is proportional to the enthalpy of fusion (ΔHm), which is the energy required to melt the sample. A sharp and well-defined melting peak is often indicative of a highly pure crystalline substance. Commercial suppliers report a melting point range of 104-108 °C for this compound. A DSC analysis would provide a more precise value and quantitative data on the energy of this transition. Other thermal events, such as crystallization (exothermic) upon cooling or solid-solid phase transitions, could also be detected.

A detailed data table based on specific research findings cannot be constructed without access to dedicated experimental studies on this compound.

Computational Chemistry and Theoretical Studies of 4 4 Bromophenoxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of electrons and nuclei in molecules, providing detailed information about molecular geometry, electronic properties, and reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental framework for describing chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. taylorandfrancis.comresearchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. taylorandfrancis.com

The energy of the HOMO is associated with the molecule's ionization potential and its nucleophilicity, with higher HOMO energies indicating a greater tendency to donate electrons. rsc.orgrsc.org Conversely, the LUMO energy relates to the electron affinity and electrophilicity of the molecule; a lower LUMO energy suggests a greater ability to accept electrons. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

While specific DFT calculations for 4-(4-Bromophenoxy)aniline are not widely available in published literature, a representative analysis would yield data similar to that shown in the illustrative table below.

Table 1: Illustrative Frontier Molecular Orbital Properties of this compound
ParameterTypical Value (eV)Significance
HOMO Energy-5.5 to -6.5Indicates electron-donating capability (nucleophilicity).
LUMO Energy-0.5 to -1.5Indicates electron-accepting capability (electrophilicity).
HOMO-LUMO Gap (ΔE)4.0 to 5.0Relates to chemical reactivity and kinetic stability.

Note: The values in this table are hypothetical and serve as a representative example of the data that would be obtained from a DFT calculation.

An Electrostatic Potential (ESP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. researchgate.netwalisongo.ac.id It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.nettci-thaijo.org

For this compound, an ESP map would likely show significant negative potential around the electronegative nitrogen, oxygen, and bromine atoms due to the presence of lone pair electrons. ncert.nic.in These areas would be the primary sites for interaction with electrophiles. Conversely, the hydrogen atoms of the amine group and the aromatic rings would exhibit positive potential, making them potential sites for nucleophilic interaction.

Charge distribution analysis provides quantitative insight into how electric charge is distributed among the atoms within a molecule. This analysis can be performed using various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, which assign partial charges to each atom based on the calculated electronic wavefunction. walisongo.ac.id

In this compound, the electronegativity of the heteroatoms plays a crucial role. The nitrogen, oxygen, and bromine atoms are expected to carry partial negative charges, withdrawing electron density from the adjacent carbon atoms. ncert.nic.in The carbon atoms bonded directly to these heteroatoms would, in turn, bear partial positive charges. This charge distribution influences the molecule's dipole moment and its interaction with other polar molecules.

The following table provides a hypothetical example of the kind of data a charge distribution analysis would produce for key atoms in the molecule.

Table 2: Illustrative Mulliken Charge Distribution for Key Atoms in this compound
AtomHypothetical Mulliken Charge (a.u.)Chemical Environment
Br-0.10Attached to phenyl ring
O-0.45Ether linkage
N-0.60Amine group
C (attached to Br)+0.05Bromophenyl ring
C (attached to N)+0.15Aniline (B41778) ring

Note: The values in this table are for illustrative purposes and represent the type of results expected from a quantum chemical calculation.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org For flexible molecules like this compound, this analysis is essential for identifying the most stable, low-energy conformations. The molecule's flexibility primarily arises from rotations around the C-O-C ether linkage and the C-N bond of the aniline moiety.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. scispace.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes, solvent interactions, and thermodynamic properties. frontiersin.orgnih.gov

An MD simulation of this compound, typically placed in a simulated solvent box (e.g., water or an organic solvent), would allow for the exploration of its dynamic behavior in a more realistic environment. bohrium.com Such simulations can reveal how the molecule's conformation fluctuates over time, the stability of different conformers in solution, and the nature of its interactions with surrounding solvent molecules. This information is valuable for understanding how the molecule behaves in solution, which is essential for predicting its properties in various chemical and biological contexts.

Investigation of Molecular Interactions and Stability

The stability and behavior of this compound are governed by a variety of intramolecular and intermolecular interactions. While detailed crystallographic data for this compound itself is not extensively covered in the provided literature, analysis of a structurally similar compound, 4-Bromo-N-(4-bromophenyl)aniline, where an amine group bridges the phenyl rings instead of an ether oxygen, provides valuable insights.

Table 1: Crystallographic Data for the Structurally Similar Compound 4-Bromo-N-(4-bromophenyl)aniline

ParameterValue
Molecular Formula C₁₂H₉Br₂N
Dihedral Angle between Benzene (B151609) Rings 47.32 (5)°
Aryl-bridging C—N—C Angle 128.5 (2)°
Intermolecular Br⋯Br Contact 3.568 (1) Å
Intermolecular N—H Hydrogen Bonding Not present in crystal

Data sourced from studies on 4-Bromo-N-(4-bromophenyl)aniline, an amine-bridged analogue of this compound. nih.govresearchgate.netiucr.org

Solvation Effects on Molecular Behavior

Solvation plays a critical role in the behavior of molecules in solution. For this compound, the presence of both hydrophobic (the bromophenyl and phenoxy groups) and hydrophilic (the aniline amine group) regions suggests that its behavior will be highly dependent on the solvent's polarity. In polar protic solvents like water or alcohols, the primary amine group can act as a hydrogen bond donor and acceptor, leading to strong solute-solvent interactions. Conversely, in nonpolar solvents, van der Waals forces and dipole-dipole interactions would be the dominant forces. Theoretical studies using implicit or explicit solvent models can predict how these interactions affect the molecule's conformational preferences, electronic structure, and reactivity in different chemical environments.

Molecular Docking and Drug Design Applications

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is a critical tool in structure-based drug design, helping to identify and optimize potential drug candidates. mdpi.com Derivatives of aniline, particularly the 4-anilinoquinazoline (B1210976) scaffold, have been extensively studied as inhibitors of various protein kinases, which are crucial targets in cancer therapy. soton.ac.uknih.govijcce.ac.ir

Ligand-Protein Interactions and Binding Affinity Prediction

Molecular docking simulations are employed to predict how a ligand, such as a derivative of this compound, might interact with the active site of a target protein, such as a kinase or DNA gyrase. nih.gov These simulations calculate a "docking score" or binding energy, which estimates the binding affinity between the ligand and the protein. nih.gov For the related 4-anilinoquinazoline class of compounds, studies have shown that interactions with key amino acid residues in the ATP binding site of enzymes like Epidermal Growth Factor Receptor (EGFR) are crucial for inhibitory activity. ijcce.ac.ir The binding mode typically involves hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds from substituted phenyl rings. nih.govijcce.ac.ir For example, docking studies of 4-anilinoquinazoline derivatives against DNA gyrase revealed binding energies ranging from –7.07 to -8.16 kcal/mol, with key hydrogen bonds forming with residues like Asp73 and Arg136. nih.gov

Table 2: Predicted Binding Affinities for 4-Anilinoquinazoline Derivatives Against DNA Gyrase

CompoundBinding Affinity (ΔGbind, Kcal/mol)
Derivative 4a -7.07
Derivative 4b -7.58
Derivative 4c -8.16
Derivative 4d -7.71
Derivative 4e -7.86
Derivative 4f -7.77

Data from a molecular docking study on a series of 4-anilinoquinazoline derivatives, a related scaffold. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific biological target. nih.govresearchgate.net Once a pharmacophore model is developed from a set of known active compounds or a ligand-protein complex, it can be used as a 3D query to rapidly screen large chemical databases for novel compounds that match the model. nih.govnih.govscirp.org This process, known as virtual screening, significantly narrows down the number of candidates for further experimental testing. nih.govscirp.org For a molecule like this compound, a pharmacophore model might include features such as an aromatic ring, a hydrogen bond donor (the amine group), and a hydrophobic feature (the bromophenoxy group) arranged in a specific spatial orientation. nih.gov This approach has been successfully used to identify inhibitors for targets like EGFR and various kinases. scirp.orgfrontiersin.org

QSAR (Quantitative Structure-Activity Relationship) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com QSAR models are built by calculating various molecular descriptors (physicochemical, steric, electronic, etc.) for a set of molecules and then using statistical methods, like multiple linear regression (MLR), to correlate these descriptors with their known activities (e.g., IC₅₀ values). mdpi.comnih.gov

For aniline derivatives, QSAR studies have been used to predict properties like lipophilicity (logP) and protein binding affinity. nih.govijpsonline.com Descriptors such as the Moriguchi octanol-water partition coefficient (MLOGP), van der Waals volume, and electrophilicity have been identified as important for modeling the properties of aniline compounds. nih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and prioritizing synthetic efforts. nih.gov

Monte Carlo Simulation for Material Properties

Monte Carlo simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In materials science and computational chemistry, they are used to predict the equilibrium properties of a system by simulating a large number of possible molecular configurations. This method can be applied to study the bulk properties of materials composed of molecules like this compound. For instance, Monte Carlo simulations could predict thermodynamic properties, phase behavior, and the arrangement of molecules in a solid or liquid state. By exploring the potential energy surface of a system of molecules, these simulations can provide insights into material density, cohesive energy, and structural organization, which are difficult to determine experimentally.

Advanced Material Science Applications of 4 4 Bromophenoxy Aniline

Polymer Chemistry and Advanced Coatings

In the realm of material science, 4-(4-Bromophenoxy)aniline is a key component in the creation of advanced polymers and coatings. chemimpex.com These materials often exhibit desirable characteristics such as enhanced thermal stability and chemical resistance, making them suitable for various industrial applications. chemimpex.com

Synthesis of High-Performance Polymers (e.g., Polytriarylamines)

This compound and its derivatives are instrumental in synthesizing high-performance polymers like polytriarylamines (PTAAs). PTAAs are known for their electron-rich nature, which makes them excellent candidates for use as hole-transport layers in electronic devices. ossila.com The synthesis of these polymers often involves coupling reactions where the bromo-functional group of the aniline (B41778) derivative plays a crucial role. ossila.com

The behavior of monomers in copolymerization is described by monomer reactivity ratios (r1 and r2), which indicate the preference of a growing polymer chain to add a monomer of its own type versus the other monomer. uomosul.edu.iqekb.eg For instance, in the copolymerization of N-(4-bromophenyl)-2-methacrylamide (derived from a bromoaniline) and glycidyl (B131873) methacrylate (B99206), the reactivity ratios were found to be r1 = 0.3453 and r2 = 0.8606. ekb.eg These values, both being less than one, suggest a tendency towards the formation of a random copolymer. uomosul.edu.iqekb.eg The composition of the resulting copolymer is influenced by the initial feed ratio of the monomers. uomosul.edu.iq

Table 1: Monomer Reactivity Ratios in Copolymerization

Monomer 1 (M1) Monomer 2 (M2) r1 r2 Copolymer Type Tendency
N-(4-bromophenyl)-2-methacrylamide Glycidyl Methacrylate 0.3453 0.8606 Random
p-Bromophenyl Acrylamide (B121943) Methyl Methacrylate 0.27 ± 0.01 1.8 ± 0.2 Block/Random
Ethyl Methacrylate Methacrylamide 0.197 0.230 Random
Vinyl Acetate (B1210297) Methacrylamide 0.294 4.314 Block

This table illustrates the reactivity ratios for various monomer pairs, indicating the resulting copolymer structure. The data is compiled from multiple research findings. ekb.egcwejournal.org

Yamamoto polycondensation is a key method for synthesizing conjugated polymers, including polytriarylamines, from halogenated aromatic compounds. ossila.comresearchgate.net This reaction typically uses a nickel catalyst, such as bis(cyclooctadiene)nickel(0), to facilitate the C-C bond formation between monomer units. researchgate.netmpg.de For example, N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline serves as a convenient intermediate for creating polytriarylamines through this process. ossila.comalfachemch.com The Yamamoto coupling is advantageous as it can proceed with a single type of halogen-functionalized monomer to build the polymer network. researchgate.net

Polymers incorporating this compound or its derivatives often exhibit valuable properties. For instance, copolymers of p-bromophenyl acrylamide and methyl methacrylate have thermal stabilities that are intermediate between their respective homopolymers. cwejournal.org The incorporation of bromoaniline derivatives into polymers like polytriarylamines imparts hole-transporting capabilities, which are essential for applications in organic electronics. ossila.comossila.com The specific structure of the triarylamine, including substituents on the phenyl rings, influences the polymer's solubility and electronic properties.

Development of Functional Coatings with Enhanced Properties

The use of this compound extends to the development of functional coatings. chemimpex.com Polymers derived from this compound can be used to create coatings with improved thermal and chemical resistance. chemimpex.com Furthermore, the unique electronic properties of polytriarylamines, synthesized from bromoaniline precursors, make them suitable for use in coatings for electronic devices, such as hole transport layers in organic light-emitting diodes (OLEDs). ossila.commyskinrecipes.com

Organic Electronics and Optoelectronic Materials

This compound and related triarylamine derivatives are fundamental building blocks in the field of organic electronics and optoelectronics. lookchem.commyskinrecipes.com Their structure allows for the creation of materials with specific charge-transport properties. myskinrecipes.com These materials are utilized in a variety of devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells. ossila.comossila.commyskinrecipes.com For example, derivatives like 4-bromo-N-(4-bromophenyl)-N-phenylaniline are used as intermediates for organic semiconductor materials that can function as the light-emitting layer, transmission layer, or barrier layer in OLEDs. sunshine-oled.com The ability to tune the electronic properties through chemical modification makes these compounds highly valuable in the research and development of new organic semiconductors for flexible electronics and display technologies. myskinrecipes.com

Table 2: Applications in Organic Electronics

Application Material Type Role of this compound Derivative
Organic Light-Emitting Diodes (OLEDs) Hole-Transport Material, Light-Emitting Layer Intermediate for synthesis of semiconducting polymers and small molecules. myskinrecipes.comsunshine-oled.com
Organic Photovoltaics (OPVs) Hole-Transport Layer Building block for polymers with charge transport properties. myskinrecipes.com
Perovskite Solar Cells Hole-Transport Layer Precursor for polytriarylamines used as electron transport layers. ossila.comossila.com

This table summarizes the key applications of materials derived from this compound in the field of organic electronics.

Hole Transport Materials in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound, such as triarylamine-based compounds, are widely used as intermediates in the synthesis of both small molecule and polymeric HTMs. ossila.com For instance, N-(4-bromophenyl)-4-phenyl-N-(4-phenylphenyl)aniline is a key intermediate in producing high-performance OLED materials. innospk.com The bromine functionality allows for participation in cross-coupling reactions like the Suzuki or Heck reactions to build more complex molecular architectures that enhance the efficiency and stability of OLEDs. innospk.com Similarly, 4-Bromo-N-(4-bromophenyl)-N-(4-sec-butylphenyl)aniline is another important intermediate used to prepare semiconducting small molecules and polymers for OLED applications. ossila.com The resulting materials often exhibit high thermal stability and suitable energy levels for efficient hole injection and transport. nih.govacs.org

Perovskite Solar Cell Applications

The versatility of this compound derivatives extends to the field of renewable energy, specifically in the development of perovskite solar cells (PSCs). innospk.comossila.com These next-generation solar cells rely on efficient charge transport layers to achieve high power conversion efficiencies. The same properties that make aniline derivatives excellent HTMs in OLEDs are also beneficial for their use in PSCs. innospk.com

Triarylamine intermediates derived from this compound are used to synthesize materials for the hole transport layer in inverted-structure PSCs. ossila.comsemanticscholar.org For example, derivatives can be functionalized to create zwitterions that modulate the grain boundaries of perovskite films, leading to improved solar cell performance and stability. semanticscholar.orgnih.gov The ability to tailor the molecular structure allows for the optimization of energy level alignment between the perovskite absorber layer and the electrode, which is crucial for efficient charge extraction and minimizing energy loss. semanticscholar.org

Synthesis of Semiconducting Small Molecules

This compound is a fundamental building block in the synthesis of a variety of semiconducting small molecules. chemscene.com These molecules are the active components in a range of organic electronic devices beyond OLEDs and solar cells. The bromo-functional group provides a reactive site for various organic coupling reactions, enabling the construction of larger, conjugated systems with specific electronic properties. innospk.com

For example, 4-Bromo-N-(4-bromophenyl)-N-(4-sec-butylphenyl)aniline is a key intermediate for creating semiconducting polymers like Poly(9,9-dioctylfluorene-alt-N-(4-sec-butylphenyl)-diphenylamine), also known as TFB. ossila.com This polymer is widely used as a hole transport layer in organic electronic devices. ossila.com Furthermore, boronic ester derivatives, such as 4-Butyl-N,N-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-4-phenyl)aniline, are synthesized from brominated aniline precursors and serve as convenient building blocks for conjugated polymers used in OLEDs and PSCs. ossila.com The ability to create these complex molecules from a relatively simple precursor highlights the importance of this compound in the field of materials chemistry.

Corrosion Inhibition Studies

Beyond its applications in electronics, this compound and its derivatives have been investigated as effective corrosion inhibitors for metals, particularly for steel in acidic environments. researchgate.netnih.gov Corrosion is a significant industrial problem, and the development of new and efficient inhibitors is an ongoing area of research.

Mechanistic Investigations of Corrosion Inhibition

The effectiveness of aniline derivatives as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. researchgate.netnih.gov Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to investigate the inhibition mechanism.

Research on compounds structurally related to this compound, such as N-(4-bromophenyl)-4,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-amine (PTA-2), has shown that these molecules act as mixed-type inhibitors. nih.govnih.gov This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.gov The inhibition efficiency of these compounds increases with their concentration. researchgate.net For instance, a derivative of 4-(4-bromophenyl) thiosemicarbazide (B42300) demonstrated a significant decrease in corrosion current density as its concentration was increased in a 1.0 M HCl solution. researchgate.net

Table 1: Potentiodynamic Polarization Data for a Thiosemicarbazide Derivative in 1.0 M HCl

Inhibitor Concentration (M) Corrosion Current Density (Icorr) (μA·cm⁻²) Inhibition Efficiency (%)
0 158.78 -
1x10⁻² 8.10 95

Data derived from a study on 4-(4-bromophenyl) Thiosemicarbazide. researchgate.net

Adsorption Behavior on Metal Surfaces

The protective action of aniline-based inhibitors is fundamentally linked to their adsorption on the metal surface. researchgate.netnih.gov The mechanism of this adsorption can involve both physical (electrostatic) and chemical interactions. nih.govnih.gov The aromatic rings, the nitrogen and oxygen heteroatoms, and the bromine substituent in molecules like this compound can all play a role in the adsorption process. The lone pair electrons on the nitrogen and oxygen atoms, as well as the π-electrons of the benzene (B151609) rings, can interact with the vacant d-orbitals of the metal atoms. mdpi.com

The adsorption of these inhibitors often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. researchgate.netnih.gov The strength and nature of this adsorption are influenced by the electronic properties of the inhibitor molecule. mdpi.com For instance, the presence of electron-donating or electron-withdrawing groups on the aniline ring can affect the electron density on the nitrogen atom and the aromatic system, thereby influencing the adsorption strength and inhibition efficiency. nih.govmdpi.com Studies on substituted anilines have shown that their effectiveness as corrosion inhibitors is related to the electron density on the nitrogen atom. mdpi.com

Medicinal Chemistry and Biological Research Applications of 4 4 Bromophenoxy Aniline Derivatives

Development of Therapeutic Agents

The 4-(4-bromophenoxy)aniline moiety serves as a foundational component in the synthesis of various biologically active compounds. chemimpex.comlookchem.com Its structural features allow for the creation of derivatives with potential therapeutic applications across multiple disease categories.

Derivatives of this compound have demonstrated significant potential as anti-cancer agents, with studies showing cytotoxic effects against a range of human cancer cell lines.

One study detailed the synthesis of novel 2,3-diaryl-1,3-thiazolidin-4-one derivatives, some of which incorporated the this compound structure. These compounds were evaluated for their antiproliferative activity against HePG-2 (liver), HCT-116 (colon), MCF-7 (breast), and PC-3 (prostate) cancer cell lines. researchgate.net The results indicated that compounds 4b , 4j , 4k , and 6b were the most cytotoxic, with IC50 values ranging from 2.31 to 27.19 μM. researchgate.net Mechanistic studies on compounds 4j and 4k revealed they induced apoptosis and caused cell cycle arrest at the G1 phase in HePG-2 cells, suggesting a potential mechanism for their anti-cancer effects. researchgate.net

Similarly, a series of 4-anilinoquinazoline (B1210976) derivatives were synthesized and tested for their anti-proliferative activity against A431 (epidermoid carcinoma) and HU02 (glioblastoma) cell lines. semanticscholar.org Among these, compound 8a , 7-(2-morpholinoethoxy)-N-(3-bromophenyl)-6-methoxyquinazolin-4-amine, showed particularly potent activity against the A431 cell line with an IC50 value of 1.78 µM. semanticscholar.org

Another research effort focused on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which were tested against 58 cancer cell lines from nine different panels. mdpi.com Compound 4i emerged as the most promising, showing the highest mean growth percent inhibition. It was particularly effective against the SNB-75 (CNS cancer), UO-31 (renal cancer), CCRF-CEM (leukemia), EKVX (non-small cell lung cancer), and OVCAR-5 (ovarian cancer) cell lines, with percent growth inhibitions (PGI) of 38.94%, 30.14%, 26.92%, 26.61%, and 23.12%, respectively, at a 10 µM concentration. mdpi.com Molecular docking studies for this series suggested tubulin inhibition as a possible mechanism of action, with binding affinities at the combretastatin (B1194345) A-4 binding site ranging from -6.502 to -8.341 kcal/mol. mdpi.com

Table 1: Anti-Cancer Activity of this compound Derivatives

Compound Cancer Cell Line Activity Measurement Result Reference
4j (thiazolidinone deriv.) HePG-2, HCT-116, MCF-7, PC-3 IC50 2.31-27.19 μM researchgate.net
4k (thiazolidinone deriv.) HePG-2, HCT-116, MCF-7, PC-3 IC50 2.31-27.19 μM researchgate.net
8a (anilinoquinazoline deriv.) A431 IC50 1.78 µM semanticscholar.org
4i (triazol-3-amine analog) SNB-75 PGI 38.94% mdpi.com
4i (triazol-3-amine analog) UO-31 PGI 30.14% mdpi.com

The structural framework of this compound has been utilized to develop potent anti-microbial and anti-bacterial agents.

A study on 1,3,4-oxadiazole (B1194373) derivatives containing a tert-amine and a para-bromobenzene group evaluated their antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). ijcce.ac.ir The synthesized compounds demonstrated significant antibacterial effects. ijcce.ac.ir Similarly, novel indazole compounds derived from 4-bromoaniline (B143363) showed promising activity against Klebsiella planticola, with compounds 9n , 9o , and 9q exhibiting a Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL. researchgate.net

Further research into 4-(4-bromophenyl)-thiazol-2-amine derivatives also revealed significant antibacterial properties. researchgate.net A Schiff base, 4-(4-(4-Bromophenyl) thiazol-2-ylimino)methyl)-2-methoxyphenol , was effective against S. aureus and E. coli. researchgate.net Another derivative, N-(3,4,5-Trimethoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine , was found to be cytotoxic against Bacillus subtilis. researchgate.net

Table 2: Anti-Bacterial Activity of this compound Derivatives

Compound/Derivative Type Bacterial Strain Activity Measurement Result Reference
Indazole derivative 9n Klebsiella planticola MIC 3.9 μg/mL researchgate.net
Indazole derivative 9o Klebsiella planticola MIC 3.9 μg/mL researchgate.net
Indazole derivative 9q Klebsiella planticola MIC 3.9 μg/mL researchgate.net
4-(4-(4-Bromophenyl) thiazol-2-ylimino)methyl)-2-methoxyphenol S. aureus, E. coli - Effective researchgate.net
N-(3,4,5-Trimethoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine Bacillus subtilis - Cytotoxic researchgate.net

A critical area of research is the development of agents active against drug-resistant bacteria. Derivatives of this compound have shown promise in this domain. In a study of 4-(4-bromophenyl)-thiazol-2-amine derivatives, a newly synthesized ligand and its metal complexes were tested against a panel of bacteria that included Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300. researchgate.net The Ni(II) complex, in particular, demonstrated potent activity, with MIC values ranging from 1.95 to 7.81 µg/mL, outperforming the standard antibiotic Streptomycin in some cases. researchgate.net

In addition to antibacterial properties, derivatives of this compound have been investigated for their anti-fungal potential. A series of aldimines and 4-thiazolidinones were synthesized from 4-bromoaniline and screened against five phytopathogenic fungi. researchgate.net Another study focused on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which were tested against various fungal strains. mdpi.com The results from these studies highlight the potential of this chemical class to yield novel anti-fungal agents, with compounds like N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one showing promise. mdpi.com

Research has also extended to the anti-parasitic applications of these derivatives, particularly their anthelmintic activity. In one study, synthesized compounds based on 4-bromoaniline were tested on earthworms. researchgate.net The results showed paralysis times ranging from 0.27 to 1.52 minutes and death times from 0.42 to 4.42 minutes, which were comparable to or better than the standard drugs albendazole (B1665689) and piperazine (B1678402) citrate (B86180) under the same conditions. researchgate.net Another series of compounds demonstrated paralysis times of 0.44 to 2.46 minutes and death times of 1.03 to 3.50 minutes. researchgate.net

The this compound scaffold has been incorporated into molecules designed as anti-inflammatory agents, often targeting cyclooxygenase (COX) enzymes.

A series of 2,3-diaryl-1,3-thiazolidin-4-one derivatives were synthesized and evaluated for their COX-2 inhibitory activity. researchgate.net Compounds 4k and 4j were the most potent inhibitors, with IC50 values of 0.05 and 0.06 μM, respectively. researchgate.net The most promising compounds were then tested for in-vivo anti-inflammatory activity in a rat paw edema model, where they showed significant inhibition of paw edema (41.08-82.00%) compared to the control. researchgate.net

Another study focused on N-(4-bromophenyl)-7-cyano-6-substituted-H-pyrrolizine-5-carboxamide derivatives as potential dual COX/5-LOX inhibitors. mdpi.com These compounds exhibited IC50 values for COX-2 inhibition in the range of 0.85–3.44 µM. mdpi.com Furthermore, research on 4,5-diarylthiophene-2-carboxamide derivatives identified N-(4-bromophenyl)-4,5-bis(4-hydroxyphenyl)thiophene-2-carboxamide (6k) as a potent anti-inflammatory agent in an in-vitro assay for inhibiting bovine serum albumin denaturation. ias.ac.in Molecular docking studies suggested this compound binds effectively within the active site of the COX-2 enzyme. ias.ac.in

Table 3: Anti-Inflammatory Activity of this compound Derivatives

Compound Target/Assay Activity Measurement Result Reference
4k (thiazolidinone deriv.) COX-2 IC50 0.05 μM researchgate.net
4j (thiazolidinone deriv.) COX-2 IC50 0.06 μM researchgate.net
Pyrrolizine derivatives COX-2 IC50 0.85–3.44 µM mdpi.com
6k (thiophene-2-carboxamide) COX-2 Docking Binding Energy -11.67 kcal/mol ias.ac.in

Anti-Proliferative Properties

Derivatives of this compound have demonstrated significant anti-proliferative activities against various cancer cell lines. The inclusion of this moiety in more complex molecular architectures has led to the discovery of potent cytotoxic agents.

For instance, a series of 4-anilinoquinazoline derivatives were synthesized and evaluated for their ability to inhibit the growth of human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells. mdpi.com Within this series, the 4-(4-bromoanilino) substituted analogue 4e exhibited notable cytotoxicity against the HeLa cell line. mdpi.com The presence of the 4-bromophenyl group on the aniline (B41778) ring was found to be a key contributor to the observed anti-proliferative effects. mdpi.com

Furthermore, research into N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives has also highlighted the anti-proliferative potential of the 4-bromophenyl moiety. nih.govresearchgate.net In these studies, the presence of an electron-withdrawing group like bromine at the para-position of the phenyl ring was shown to enhance the anticancer activity against the MCF-7 breast cancer cell line. nih.gov

Quinazoline-based compounds bearing the 4-anilino substitution have been a major focus. The anti-proliferative activities of 4-(halogenoanilino)-6-bromoquinazolines were investigated, revealing that the nature and position of the halogen atom on the aniline ring significantly influence cytotoxicity. mdpi.com While some of these compounds showed activity comparable or superior to the known EGFR inhibitor Gefitinib, the specific contribution of the 4-bromo substitution was a key aspect of the structure-activity relationship studies. mdpi.com

Table 1: Anti-Proliferative Activity of Selected this compound Derivatives
CompoundCancer Cell LineActivityReference
4-(4-bromoanilino)-6-(4-fluorophenyl)quinazoline (4e )HeLaLC50 = 3.18 µM mdpi.com
N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-bromophenyl)amino)acetamide (d6 )MCF-7Significant nih.govresearchgate.net
N-(4-(4-bromophenyl)thiazol-2-yl)-2-((4-chlorophenyl)amino)acetamide (d7 )MCF-7Significant nih.govresearchgate.net

Antioxidant Activity

Several studies have investigated the antioxidant potential of derivatives containing the 4-bromoaniline or bromophenol substructure. These compounds have shown the ability to scavenge free radicals, which are implicated in various pathological conditions, including cancer. researchgate.net

One study focused on S-substituted triazolethione derivatives, where compound 17 , 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, demonstrated the highest antioxidant activity in the series. nih.gov Its DPPH radical scavenging activity was found to be 1.13 times higher than that of the standard antioxidant, ascorbic acid. nih.gov This highlights the significant contribution of the 4-bromophenyl group to the molecule's antioxidant capacity. Replacing the bromine with chlorine or fluorine led to a decrease in activity, suggesting a specific role for the bromo substituent. nih.gov

Another area of research has been on indole-3-acetic acid analogues. eurjchem.comeurjchem.com The coupling of aniline and substituted anilines to the indole (B1671886) core was found to be a crucial feature for significant antioxidant activity. eurjchem.comeurjchem.com Among the synthesized compounds, N-(4-bromophenyl)-2-(1H-indol-3-yl)acetamide (8 ) was evaluated, and while another analogue with a methoxy (B1213986) group showed predominant activity, the study emphasized the importance of the substituted aniline moiety for antioxidant potential. eurjchem.comeurjchem.com

Furthermore, investigations into novel bromophenols have demonstrated their potent antioxidant properties through various assays, including DPPH and ABTS radical scavenging. researchgate.net These studies underscore the potential of bromine-containing phenolic compounds as effective antioxidants. researchgate.net

Table 2: Antioxidant Activity of Selected Bromophenyl Derivatives
CompoundAssayResultReference
1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone (17 )DPPH radical scavenging1.13 times more active than ascorbic acid nih.gov
N-(4-bromophenyl)-2-(1H-indol-3-yl)acetamide (8 )DPPH radical scavenging, Lipid peroxidation inhibitionEvaluated for antioxidant activity eurjchem.comeurjchem.com

Biological Pathway Investigations

The biological effects of this compound and its derivatives are mediated through their interaction with specific molecular targets and biochemical pathways. evitachem.com While the precise mechanisms are often complex and compound-specific, research has begun to elucidate the pathways involved in their observed activities.

In the context of its anti-proliferative effects, derivatives of this compound may act through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. For instance, some N-(4-bromophenyl) substituted compounds have been shown to induce apoptosis and cause cell cycle arrest at the G1 phase in cancer cells. researchgate.net Molecular docking studies have suggested that these compounds may interact with key proteins involved in cancer progression, such as cyclooxygenase-2 (COX-2). researchgate.net

The investigation of 4-anilinoquinazoline derivatives has pointed towards the inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase as a potential mechanism of action. mdpi.com EGFR is a crucial signaling protein that, when overactive, can drive the growth and proliferation of cancer cells. mdpi.com The ability of certain 4-anilinoquinazolines to inhibit EGFR-TK phosphorylation supports this hypothesis. mdpi.com

Furthermore, research on other related structures suggests that the biological activity can be attributed to the modulation of various biochemical pathways. The presence of the bromo and amino or imino functionalities plays a crucial role in the reactivity and binding affinity of these compounds with biological molecules like enzymes and receptors.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have provided valuable insights for the design of more potent and selective compounds.

In the development of anti-proliferative agents based on the 4-anilinoquinazoline scaffold, the nature and position of substituents on the aniline ring have been systematically varied. mdpi.com These studies revealed that the presence of a halogen, such as the bromine in 4-bromoaniline, significantly impacts cytotoxicity. mdpi.com For instance, in a series of 6-(4-fluorophenyl) substituted 4-anilinoquinazolines, the 4-bromoanilino derivative (4e ) showed notable activity against the HeLa cell line. mdpi.com

SAR studies on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have demonstrated that electron-withdrawing groups, such as the bromine atom at the para-position of the phenyl ring, enhance both antimicrobial and anticancer activities. nih.gov The presence of an amide linkage was also found to be important for hydrogen bonding interactions with target receptors. nih.gov

In the context of antifungal agents, SAR studies of homoallylamines and related derivatives, including N-(4-bromophenyl)-N-(2-furylmethyl)amine, have helped to identify the minimal structural requirements for antifungal activity. conicet.gov.ar These studies guide the design of new compounds with improved efficacy.

Scaffold Hopping and Lead Optimization

While direct examples of scaffold hopping from this compound are not detailed in the provided search results, the principles are highly relevant to the development of its derivatives. For instance, the replacement of a phenyl ring with a pyridyl substituent is a common scaffold hopping strategy to improve metabolic stability. rsc.org This approach could be applied to this compound to generate novel analogues with potentially improved pharmacokinetic properties.

Lead optimization is evident in the various studies on this compound derivatives. For example, the systematic variation of substituents on the aniline ring of 4-anilinoquinazolines is a classic lead optimization approach to improve anti-proliferative activity. mdpi.com Similarly, the synthesis and evaluation of numerous analogues of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide with different substitutions on the second phenyl ring is a clear example of lead optimization aimed at enhancing antimicrobial and anticancer potency. nih.govresearchgate.net

The development of onchocerciasis inhibitors involved scaffold hopping from an initial hit, leading to the synthesis of ureas derived from 4-(4-chlorophenoxy)aniline, a close analogue of the title compound. amazonaws.com This demonstrates how the core diaryl ether amine scaffold can be utilized in scaffold hopping and lead optimization programs.

Catalysis and Reaction Chemistry Involving 4 4 Bromophenoxy Aniline

Role as a Ligand or Precursor in Catalytic Systems

While direct applications of 4-(4-bromophenoxy)aniline as a ligand in catalytic systems are not extensively documented in the reviewed literature, its structural motifs are present in related compounds that function as ligands. For instance, derivatives of 4-bromoaniline (B143363) have been used to synthesize more complex ligands. One study reports the preparation of N-benzyl-N-(4-bromophenyl)-5-amino-1H-tetrazole from 4-bromoaniline. wiley.com This tetrazole derivative then serves as a ligand for a palladium(II) complex immobilized on magnetic nanoparticles, creating a heterogeneous catalyst. wiley.com This catalyst was effective for the cyanation of aryl halides. wiley.com

Nucleophilic Catalysis with Aniline (B41778) Derivatives

Aniline and its derivatives are recognized for their ability to act as nucleophilic catalysts in certain organic reactions. researchgate.net They can accelerate reactions such as hydrazone formation and transimination by forming transient, more reactive intermediates. researchgate.net Although aniline has low basicity, it exhibits good nucleophilicity. researchgate.net This catalytic activity proceeds through the formation of a Schiff base intermediate. researchgate.net

While specific studies detailing this compound as a nucleophilic catalyst are not prevalent, the presence of the aniline moiety suggests it could participate in such catalytic cycles. The electronic properties of the 4-bromophenoxy substituent would likely modulate the nucleophilicity of the amine group and, consequently, its catalytic efficiency.

Cross-Coupling Reactions (beyond synthesis)

The bromine atom on the phenoxy ring of this compound makes it a suitable substrate for various cross-coupling reactions, a powerful set of tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing complex organic molecules.

One of the most utilized cross-coupling reactions involving aryl bromides is the Suzuki-Miyaura coupling. This reaction pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For example, N-(4-bromophenyl)furan-2-carboxamide, synthesized from 4-bromoaniline, undergoes Suzuki-Miyaura coupling with various aryl and heteroaryl boronic acids. nih.gov This reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) with potassium phosphate (B84403) as the base, yielding a range of N-aryl furan-2-carboxamide derivatives. nih.gov

Similarly, the Buchwald-Hartwig amination is another important cross-coupling reaction. While not directly involving this compound, a related compound, N,N-Bis(4-bromophenyl)-2,4-dimethylaniline, which has bromine substituents, is noted for its utility in cross-coupling reactions like Suzuki or Stille couplings. These reactions enable its use as a precursor for conjugated polymers and semiconductors.

The reactivity of aryl halides in these catalytic cycles can be influenced by the choice of catalyst, ligands, and reaction conditions. For instance, palladium acetate (B1210297) with ligands like XPhos has been used for the coupling of 2,4-dimethylaniline (B123086) with 4-bromophenylboronic acid.

Reactions of the Bromine Moiety

The bromine atom of this compound is a key reactive handle for introducing a wide range of functional groups through substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by various nucleophiles, particularly when the aromatic ring is activated by electron-withdrawing groups. In the synthesis of 3-amino-4-(4-bromophenoxy)-N,N-diethylbenzene-1-sulfonamide, a related structure, the 4-bromophenoxy substituent is introduced via a nucleophilic aromatic substitution reaction between a bromophenol and a halogenated benzene (B151609) intermediate. vulcanchem.com

Formation of Organometallic Reagents: The bromine can undergo lithium-halogen exchange with organolithium reagents, such as n-butyllithium, to form a lithiated species. This intermediate can then react with various electrophiles. For example, the coupling of 1-(4-bromophenyl)-1,2,2-trimethylhydrazine with a boronic ester involves an initial lithium-halogen exchange. nih.gov

Reactions of the Amine Moiety

The primary amine group in this compound is a versatile functional group that can undergo a variety of chemical transformations.

Acylation: The amine group readily reacts with acylating agents like acid chlorides and anhydrides to form amides. For instance, the reaction of 4-bromoaniline with furan-2-carbonyl chloride in the presence of triethylamine (B128534) yields N-(4-bromophenyl)furan-2-carboxamide. nih.gov

Alkylation: The nitrogen atom can be alkylated. For example, 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, synthesized from 4-bromoaniline, undergoes S-alkylation with 2-bromo-1-phenylethanone. mdpi.com

Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid. These diazonium salts are highly versatile intermediates that can be transformed into a wide array of functional groups.

Formation of Imines (Schiff Bases): The amine group can condense with aldehydes and ketones to form imines. For example, 4-bromo-2-methylaniline (B145978) reacts with 3-bromothiophene-2-carbaldehyde in the presence of glacial acetic acid to form the corresponding imine. mdpi.com

Oxidation: The amino group can be oxidized to form nitro derivatives.

The table below summarizes some of the key reactions involving the functional groups of this compound and related structures.

Reaction TypeFunctional Group InvolvedReagents and ConditionsProduct Type
Suzuki-Miyaura CouplingBromineAryl/heteroaryl boronic acids, Pd(PPh₃)₄, K₃PO₄Biaryl compounds
Buchwald-Hartwig AminationBromineAmines, Pd catalyst, baseAryl amines
Lithium-Halogen ExchangeBrominen-ButyllithiumAryllithium species
AcylationAmineFuran-2-carbonyl chloride, Et₃N, DCMAmide
Imine FormationAmineAldehyd, glacial acetic acidImine (Schiff base)
S-AlkylationThiol (from amine precursor)2-Bromo-1-phenylethanone, Cs₂CO₃, DMFThioether
Cyanation (via derivative)Bromine (on derivative)K₄Fe(CN)₆, Pd(II) catalystAryl nitrile

Q & A

Q. Basic

  • 1H/13C NMR : Aromatic protons appear as doublets (J = 7.6 Hz for para-substituted bromophenoxy groups), and the aniline NH2 group shows broad singlets .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C12H9BrN2O requires m/z 292.9974).
  • UV-Vis : Absorption bands at ~260–280 nm indicate π→π* transitions in aromatic systems .

In crystallographic studies, how does the molecular conformation of this compound derivatives influence their intermolecular interactions?

Advanced
X-ray diffraction reveals planar aromatic rings with dihedral angles <10° between the bromophenoxy and aniline moieties, promoting π-stacking. For example:

  • Hydrogen bonding : NH2 groups form H-bonds with ether oxygen atoms (distance ~2.8 Å) .
  • Halogen interactions : Bromine atoms participate in weak C–Br···π contacts (3.4–3.6 Å), stabilizing crystal packing .

What are the common side reactions or impurities encountered during the synthesis of this compound, and how can they be mitigated?

Q. Basic

  • Oxidation of aniline : Prevented by conducting reactions under inert atmospheres (N2/Ar) .
  • Incomplete substitution : Add excess 4-bromophenol and monitor via TLC (eluent: hexane/ethyl acetate 3:1) .
  • Byproduct formation : Column chromatography (silica gel, gradient elution) removes unreacted starting materials .

What strategies are employed to analyze and resolve contradictions in reported physicochemical data (e.g., melting points, spectral signatures) of halogenated aniline derivatives?

Q. Advanced

  • Cross-validation : Compare NMR data across multiple solvents (DMSO-d6 vs. CDCl3) to account for solvent-induced shifts .
  • Thermogravimetric Analysis (TGA) : Resolve discrepancies in melting points by assessing decomposition temperatures .
  • Computational modeling : DFT calculations predict vibrational spectra and compare with experimental IR data .

How does the electronic nature of the bromophenoxy group influence the reactivity of this compound in electrophilic substitution reactions?

Basic
The bromine atom is electron-withdrawing, deactivating the aromatic ring and directing electrophiles to the para position of the aniline group. For example:

  • Nitration : Occurs at the aniline ring’s para position due to bromophenoxy deactivation .
  • Suzuki coupling : Bromine serves as a leaving group in cross-coupling reactions with boronic acids .

What computational modeling approaches are suitable for predicting the biological activity or material properties of this compound-based compounds?

Q. Advanced

  • Molecular docking : Screens interactions with biological targets (e.g., enzymes in benzothieno-pyrimidine systems ).
  • QSAR models : Correlate substituent effects (e.g., bromine position) with bioactivity using Hammett σ constants .
  • DFT calculations : Predict electronic properties (HOMO-LUMO gaps) for material science applications .

What safety considerations and handling protocols are essential when working with this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders .
  • Waste disposal : Neutralize amines with dilute HCl before aqueous disposal .

How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound derivatives?

Q. Advanced

  • Substituent variation : Synthesize analogs with halogens (Cl, F) or methoxy groups at different positions .
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays) .
  • Pharmacokinetics : Assess solubility (logP via HPLC) and metabolic stability (microsomal incubation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.